molecular formula C9H11ClN2O5 B105174 3'-Chloro-3'-deoxyuridine CAS No. 18810-36-1

3'-Chloro-3'-deoxyuridine

Cat. No.: B105174
CAS No.: 18810-36-1
M. Wt: 262.65 g/mol
InChI Key: UCSUZFLOJSMXTE-XVFCMESISA-N
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Description

3’-Chloro-3’-deoxyuridine is a halogenated nucleoside analog, structurally related to uridine. It is characterized by the substitution of a chlorine atom at the 3’ position of the deoxyribose sugar, replacing the hydroxyl group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxyuridine typically involves the halogenation of deoxyuridine. One common method includes the use of phosphorus pentachloride (PCl5) to promote the gem-dichlorination of 2’- and 3’-deoxynucleosides . The reaction conditions generally involve the controlled addition of PCl5 to suitably protected ketodeoxynucleoside intermediates, facilitating the formation of the chlorinated product.

Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3’-deoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of uracil derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.

    Oxidation Products: Oxidized forms of uridine, such as uracil-5-carboxylic acid.

    Reduction Products: Reduced forms of uridine, such as dihydro-uridine derivatives.

Scientific Research Applications

3’-Chloro-3’-deoxyuridine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a reagent in various organic reactions.

    Biology: The compound is employed in studies of DNA synthesis and repair mechanisms. It is incorporated into DNA during replication, allowing researchers to track cell proliferation and DNA damage.

    Medicine: 3’-Chloro-3’-deoxyuridine is investigated for its potential antiviral and anticancer properties. Its ability to interfere with DNA synthesis makes it a candidate for therapeutic applications.

    Industry: The compound is used in the development of diagnostic assays and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-Chloro-3’-deoxyuridine involves its incorporation into DNA in place of thymidine. This substitution disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA replication, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

    Bromodeoxyuridine (BrdU): A brominated analog of deoxyuridine used in similar applications.

    Iododeoxyuridine (IdU): An iodinated analog with antiviral properties.

    Ethynyl deoxyuridine (EdU): A modified nucleoside used in cell proliferation assays.

Uniqueness: 3’-Chloro-3’-deoxyuridine is unique due to its specific halogenation at the 3’ position, which imparts distinct chemical properties compared to other halogenated nucleosides. This unique structure allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-4-chloro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSUZFLOJSMXTE-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172153
Record name 3'-Chloro-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18810-36-1
Record name 3'-Chloro-3'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018810361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Chloro-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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